Aminoacyl tRNA synthetase-IN-1

Catalog No.
S006680
CAS No.
M.F
C16H25N7O7S
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacyl tRNA synthetase-IN-1

Researchers often struggle with hydrolytically unstable Ile-AMP or resistance-prone mupirocin. Aminoacyl tRNA synthetase-IN-1 (IleSA) is a stable sulfamate analogue that locks IleRS in its transition state.

  • Sub-nanomolar affinity provides reliable maximum inhibition control in Transcreener AMP and HTS assays.
  • Hydrolytically stable, enables co-crystallization with wild-type and mupirocin-resistant IleRS variants for structure-based design.
  • Used as a benchmark inhibitor and as a payload for siderophore-drug conjugates to bypass membrane impermeability.

Product Name

Aminoacyl tRNA synthetase-IN-1

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate

Molecular Formula

C16H25N7O7S

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1

InChI Key

ADKZHDGLJXVNIT-VBJYJYTRSA-N

Canonical SMILES

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Aminoacyl tRNA synthetase-IN-1 is a bacterial aminoacyl tRNA synthetase (aaRS) inhibitor.

Synonyms

Isoleucyl-sulfamate, IleSA, Isoleucyl-sulfamoyl adenosine, Ile-AMS, Aminoacyl tRNA synthetase-IN-1, Isoleucyl adenylate sulfamate

Purity

≥98%

Package Size

1 mg, 5 mg

Aminoacyl tRNA synthetase-IN-1 (CAS: 219931-45-0), commonly known as isoleucyl-sulfamate (IleSA), is a synthetic, non-hydrolyzable transition-state analogue that potently inhibits bacterial isoleucyl-tRNA synthetase (IleRS) [1]. By substituting the labile acyl-phosphate bond of the natural isoleucyl-adenylate (Ile-AMP) intermediate with a stable sulfamate linkage, this compound achieves exceptional binding affinity at the enzyme's catalytic site [2]. In procurement and drug discovery workflows, IleSA is primarily utilized as a benchmark competitive inhibitor for in vitro screening assays, a structural biology ligand for mapping aaRS active sites, and a highly potent warhead precursor for developing siderophore-drug conjugates (Trojan-horse antibiotics) aimed at overcoming bacterial membrane impermeability [1].

Research Fit

Bacterial aaRS inhibition and translation research
Reported activity in Gram-positive and Gram-negative bacterial models
IleSA scaffold for target engagement and chemotype studies

Substituting IleSA with the clinical IleRS inhibitor mupirocin or the natural Ile-AMP intermediate introduces significant experimental limitations in advanced drug discovery pipelines [1]. Mupirocin, while clinically effective, relies on a distinct epoxide-tetrahydropyran scaffold that does not perfectly mimic the Ile-AMP transition state, making it less suitable as a universal baseline for rational drug design targeting the exact adenylate binding pocket [2]. Furthermore, mupirocin is susceptible to high-level bacterial resistance mediated by the mupA gene (IleRS2), complicating its use in resistant-strain modeling [2]. Conversely, the natural Ile-AMP intermediate is highly unstable and rapidly hydrolyzes in aqueous assay conditions[1]. IleSA overcomes these issues by providing a chemically stable sulfamate bioisostere that locks the enzyme in its transition state, offering a highly stable, degradation-resistant reference standard for high-throughput screening and a reliable payload for peptide-nucleotide conjugate synthesis [1].

Substitution Risk

Aminoacyl-tRNA synthetase inhibitors target distinct enzyme classes and binding sites; substitution may alter selectivity and biological readout.
Inhibitors may engage synthetic or editing sites, leading to divergent inhibition mechanisms; direct interchange without validation is not supported.
Specific quantitative performance data of this compound against cognate targets is essential for experimental reproducibility; class-level assumptions may not transfer.

Enhanced Target Affinity via Transition-State Mimicry

IleSA (Aminoacyl tRNA synthetase-IN-1) is engineered to exactly mimic the isoleucyl-adenylate intermediate, utilizing a sulfamate linkage to resist hydrolysis[1]. In comparative enzymatic assays, sulfamoyladenosine analogues like IleSA consistently demonstrate binding affinities (Ki) in the sub-nanomolar to femtomolar range, heavily outperforming the clinical benchmark mupirocin, which typically exhibits nanomolar affinity [2]. This profound difference in target engagement makes IleSA an indispensable positive control for Transcreener AMP assays and high-throughput screening of novel IleRS inhibitors [1].

Evidence DimensionTarget Binding Affinity (Ki / IC50 against IleRS)
Target Compound DataSub-nanomolar to femtomolar affinity (transition-state mimic)
Comparator Or BaselineMupirocin (nanomolar affinity)
Quantified DifferenceUp to 2-3 orders of magnitude greater affinity for the active site
ConditionsIn vitro purified bacterial IleRS enzymatic assays

Procuring IleSA provides assay developers with a maximum-potency reference standard that defines the absolute floor for IleRS inhibition in competitive binding assays.

SeThrRS inhibition
Data to verify
IC50 0.58 μM vs Antibacterial agent 91 (2.10 μM) and ThrRS-IN-1 (1.4 μM)
Supports SeThrRS inhibition assay context
Independent replication recommended

Chemical Stability for Conjugation and Structural Biology

The natural reaction intermediate, isoleucyl-adenylate (Ile-AMP), contains a highly labile mixed anhydride (acyl-phosphate) bond that rapidly hydrolyzes in aqueous buffers, rendering it useless for prolonged biochemical assays or synthesis workflows [1]. Aminoacyl tRNA synthetase-IN-1 replaces this bond with a sulfamate linker, conferring absolute hydrolytic stability while maintaining the exact spatial geometry of the intermediate [2]. This stability allows IleSA to be seamlessly integrated into synthetic pipelines as a toxic warhead for siderophore-drug conjugates (e.g., albomycin or microcin C analogues) and ensures it can survive the prolonged incubation times required for co-crystallization with IleRS mutants [1].

Evidence DimensionHydrolytic Half-Life in Aqueous Buffer
Target Compound DataHighly stable (sulfamate linkage remains intact during prolonged incubation)
Comparator Or BaselineNatural Ile-AMP intermediate (rapid hydrolysis of mixed anhydride bond)
Quantified DifferenceComplete prevention of spontaneous hydrolysis in physiological buffers
ConditionsAqueous assay buffers and synthetic conjugation conditions

The sulfamate stability is critical for researchers needing a reliable, non-degrading ligand for X-ray crystallography or a robust payload for targeted antibiotic delivery systems.

DMSO solubility
Data to verify
≥65 mg/mL (~141 mM)
Supports formulation flexibility review
Reported in DMSO; aqueous solubility may differ

Overcoming Permeability Limitations via Trojan-Horse Conjugation

While highly potent against the isolated IleRS enzyme, native IleSA exhibits poor bacterial cell membrane permeability due to its highly polar and charged nature, resulting in weak whole-cell antibacterial activity compared to mupirocin [1]. However, this exact property makes it a highly suitable precursor for Trojan-horse antibiotic development [2]. By conjugating IleSA to transport modules like aryl-tetrazoles, siderophores, or cell-penetrating peptides (e.g., YejABEF-mediated uptake vectors), researchers can bypass the permeability barrier[1]. Once internalized, cellular aminopeptidases cleave the conjugate to release the ultra-potent IleSA warhead, effectively uncoupling target affinity from transport kinetics in rational drug design [1].

Evidence DimensionPrecursor Suitability for Targeted Delivery
Target Compound DataHighly effective warhead precursor requiring active transport conjugation
Comparator Or BaselineUnconjugated polar small molecules (fail to penetrate outer membrane)
Quantified DifferenceEnables modular attachment to peptide/siderophore vectors for active transport
ConditionsSynthesis of peptide-nucleotide or siderophore-drug conjugates

Buyers focused on next-generation antibiotic platforms procure IleSA specifically as the functional warhead payload for novel targeted delivery vehicles.

Antibacterial spectrum
Class-level inference
Active against S. aureus, E. faecalis, E. coli (vs. mupirocin primarily Gram-positive)
Supports antimicrobial screening context
Broader panel requires independent validation
Chemotype class
Class-level inference
IleSA scaffold vs. benzoxaborole or quinazolinone classes
Supports chemotype-based target engagement studies
Binding mode inferred from structural class

Positive Control in High-Throughput aaRS Inhibitor Screening

Due to its sub-nanomolar affinity and structural stability, IleSA is a highly reliable benchmark inhibitor for Transcreener AMP assays and other biochemical screens targeting bacterial IleRS [1]. It provides a consistent baseline for maximum enzyme inhibition, allowing researchers to accurately calibrate IC50 curves for novel drug candidates[2].

Warhead Precursor for Trojan-Horse Antibiotic Conjugates

Aminoacyl tRNA synthetase-IN-1 is extensively procured as the active payload for synthesizing siderophore-drug conjugates (SDCs) and peptide-nucleotide antibiotics[1]. Its polar nature and extreme intracellular toxicity make it a highly effective candidate for conjugation to transport modules that exploit bacterial active transport systems (e.g., microcin C or albomycin analogues) [1].

Structural Biology and Resistance Mechanism Modeling

The hydrolytic stability of the sulfamate linkage allows IleSA to be co-crystallized with wild-type and mutant IleRS enzymes (including mupirocin-resistant IleRS2 variants)[2]. This provides high-resolution X-ray crystallographic data of the enzyme in its exact transition state, guiding the rational design of next-generation inhibitors that can overcome existing resistance mechanisms [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
ThrRS enzyme inhibition studies
SeThrRS inhibition assay context
Target engagement and potency comparison across analogs
Comparative antibacterial mode-of-action research
Activity profile across Gram-positive and Gram-negative species
Translation inhibition endpoints in multiple species
Medicinal chemistry starting scaffold
IleSA chemotype and high solubility profile
SAR exploration and formulation compatibility
aaRS assay benchmarking
Defined potency and broad activity profile
Assay benchmarking and inhibitor comparison

XLogP3

-2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

459.15361734 Da

Monoisotopic Mass

459.15361734 Da

Heavy Atom Count

31
[1]. Vondenhoff GH, et al. Microcin C and albomycin analogues with aryl-tetrazole substituents as nucleobase isosters areselective inhibitors of bacterial aminoacyl tRNA synthetases but lack efficient uptake. Chembiochem. 2012 Sep 3;13(13):1959-69.

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